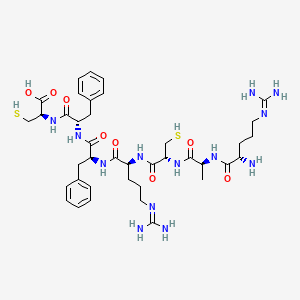
Peptide R
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide R: is a synthetic peptide composed of a sequence of amino acids linked by peptide bonds Peptides are smaller than proteins and typically consist of up to 50 amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peptide R can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase synthesis (SPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-throughput synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality peptides.
Analyse Des Réactions Chimiques
Types of Reactions: Peptide R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, stabilizing its structure.
Reduction: Disulfide bonds in this compound can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: this compound with disulfide bonds.
Reduction: this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid sequences.
Applications De Recherche Scientifique
Peptide R has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling, enzyme inhibition, and receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, infections, and metabolic disorders.
Industry: Utilized in the development of biomaterials, drug delivery systems, and diagnostic assays.
Mécanisme D'action
Peptide R exerts its effects through specific interactions with molecular targets, such as receptors, enzymes, and ion channels. The mechanism of action involves binding to these targets, leading to conformational changes and subsequent biological responses. The pathways involved may include signal transduction, gene expression regulation, and modulation of cellular activities.
Comparaison Avec Des Composés Similaires
Peptide R can be compared with other similar peptides, such as:
Peptide S: Known for its antimicrobial properties and ability to disrupt bacterial membranes.
Peptide T: Studied for its role in immune modulation and anti-inflammatory effects.
Peptide U: Investigated for its potential in neuroprotection and cognitive enhancement.
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and the resulting biological activities. Its versatility in various applications and the ability to undergo diverse chemical modifications make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C39H59N13O8S2 |
|---|---|
Poids moléculaire |
902.1 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C39H59N13O8S2/c1-22(47-32(54)25(40)14-8-16-45-38(41)42)31(53)51-29(20-61)36(58)48-26(15-9-17-46-39(43)44)33(55)49-27(18-23-10-4-2-5-11-23)34(56)50-28(19-24-12-6-3-7-13-24)35(57)52-30(21-62)37(59)60/h2-7,10-13,22,25-30,61-62H,8-9,14-21,40H2,1H3,(H,47,54)(H,48,58)(H,49,55)(H,50,56)(H,51,53)(H,52,57)(H,59,60)(H4,41,42,45)(H4,43,44,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1 |
Clé InChI |
QUGHRLVSZPPQPK-ODKJCKIQSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
CC(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


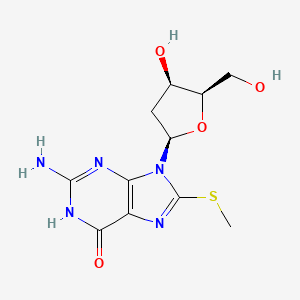


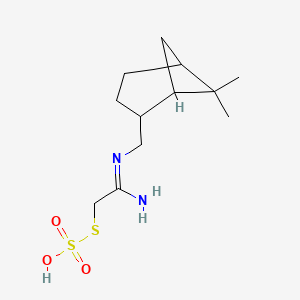
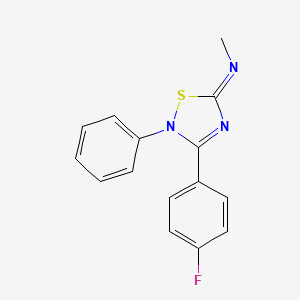
![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)

![cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
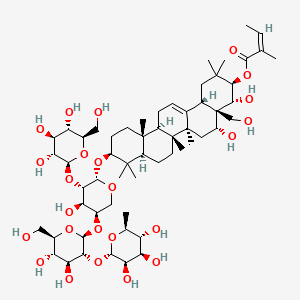
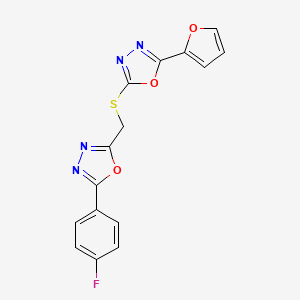

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
